Synthesis and Purification of Fmoc-Glu(OMe)-OH: An In-depth Technical Guide
Synthesis and Purification of Fmoc-Glu(OMe)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-L-glutamic acid γ-methyl ester (Fmoc-Glu(OMe)-OH), a crucial building block in solid-phase peptide synthesis (SPPS) and drug discovery. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the procedural workflows for clarity and reproducibility.
Compound Data
Fmoc-Glu(OMe)-OH is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the gamma-carboxyl group is esterified with a methyl group. This strategic protection allows for its direct use in peptide synthesis, where the free alpha-carboxyl group can be activated for coupling, and the side chain remains protected.
Table 1: Physicochemical Properties of Fmoc-Glu(OMe)-OH
| Property | Value | Reference |
| CAS Number | 145038-50-2 | [1][2] |
| Molecular Formula | C₂₁H₂₁NO₆ | [1] |
| Molecular Weight | 383.39 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | Not available | |
| Purity (typical) | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |
Table 2: Properties of the Starting Material: L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH)
| Property | Value | Reference |
| CAS Number | 1499-55-4 | [3][4] |
| Molecular Formula | C₆H₁₁NO₄ | [5] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | White powder | [5] |
| Melting Point | 182 °C (decomposes) | [3] |
| Optical Rotation | [α]₂₀/D +29° (c=2 in 6 M HCl) | [3] |
Experimental Protocols
The following protocols are based on established methods for the Fmoc protection of amino acids and subsequent purification.
Synthesis of Fmoc-Glu(OMe)-OH
The synthesis involves the reaction of L-glutamic acid γ-methyl ester with a fluorenylmethyloxycarbonylating agent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The use of Fmoc-OSu is often preferred as it can lead to cleaner reactions with fewer side products.
Materials:
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L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH)
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N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
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Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
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1,4-Dioxane
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Water (deionized)
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Ethyl acetate (B1210297)
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1 M Hydrochloric acid (HCl)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
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Dissolution: In a round-bottom flask, dissolve L-glutamic acid γ-methyl ester (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the amino acid ester.
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Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirred amino acid solution at room temperature over 30-60 minutes.
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Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid ester is consumed.
-
Work-up:
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Once the reaction is complete, dilute the mixture with water.
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Transfer the aqueous mixture to a separatory funnel and wash with ethyl acetate (2 x volume of dioxane) to remove unreacted Fmoc-OSu and by-products. Discard the organic layers.
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Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. A white precipitate of the product should form.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-Glu(OMe)-OH as a white solid or foam.
Purification of Fmoc-Glu(OMe)-OH
Purification of the crude product is crucial to remove any unreacted starting materials or by-products. Recrystallization is a common and effective method for purifying Fmoc-amino acids.
Materials:
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Crude Fmoc-Glu(OMe)-OH
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Ethyl acetate
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Hexane (or heptane)
Procedure:
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Dissolution: Dissolve the crude Fmoc-Glu(OMe)-OH in a minimal amount of hot ethyl acetate.
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Precipitation: While stirring, slowly add hexane to the hot solution until it becomes slightly turbid.
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Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) for several hours, or overnight, to promote crystallization.
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Isolation: Collect the white crystalline product by vacuum filtration, washing the crystals with a small amount of cold hexane.
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Drying: Dry the purified Fmoc-Glu(OMe)-OH under vacuum to a constant weight.
Alternative Purification by Flash Chromatography:
If recrystallization does not yield a product of sufficient purity, flash column chromatography can be employed.
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Stationary Phase: Silica gel (230-400 mesh)
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Mobile Phase: A gradient of methanol (B129727) in dichloromethane (B109758) (DCM), typically starting from 0% methanol and gradually increasing to 5-10%. A small amount of acetic acid (0.1-0.5%) can be added to the mobile phase to improve peak shape and prevent tailing.
Visualized Workflows
The following diagrams illustrate the synthesis and purification processes.
Caption: Workflow for the synthesis of Fmoc-Glu(OMe)-OH.
Caption: Recrystallization workflow for the purification of Fmoc-Glu(OMe)-OH.
Conclusion
The synthesis and purification of Fmoc-Glu(OMe)-OH are critical steps for its application in peptide synthesis. The protocols provided in this guide, based on established chemical principles, offer a reliable pathway to obtaining this important reagent in high purity. Proper execution of the synthesis and purification steps is paramount to ensure the quality of the final product and the success of subsequent peptide synthesis endeavors. Researchers are encouraged to optimize these general procedures for their specific laboratory conditions and scale.
